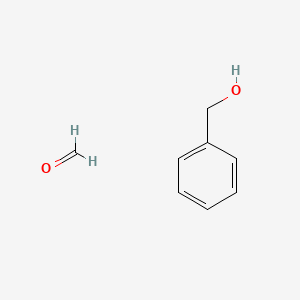

Formaldehyde;phenylmethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Formaldehyde and phenylmethanol are two distinct organic compounds with significant roles in various scientific and industrial applications. Formaldehyde, also known as methanal, is the simplest aldehyde with the chemical formula CH₂O. It is a colorless gas with a pungent odor and is highly reactive. Phenylmethanol, also known as benzyl alcohol, has the chemical formula C₆H₅CH₂OH. It is a colorless liquid with a mild aromatic odor and is commonly used as a solvent and in the synthesis of other compounds.

準備方法

Synthetic Routes and Reaction Conditions

Formaldehyde: is typically produced industrially through the oxidation of methanol. The most common method is the Formox process, where methanol and oxygen react at 250-400°C in the presence of iron oxide and molybdenum or vanadium to produce formaldehyde . Another method involves the use of a silver-based catalyst at higher temperatures around 650°C .

Phenylmethanol: can be synthesized through several methods. One common laboratory method is the Grignard reaction, where phenylmagnesium bromide reacts with formaldehyde to produce phenylmethanol . Industrially, phenylmethanol is often produced by the hydrolysis of benzyl chloride using sodium hydroxide .

化学反応の分析

Types of Reactions

Formaldehyde: undergoes various chemical reactions, including:

Oxidation: Formaldehyde can be oxidized to formic acid using oxidizing agents like potassium permanganate.

Reduction: It can be reduced to methanol using reducing agents such as lithium aluminum hydride.

Polymerization: Formaldehyde readily polymerizes to form paraformaldehyde and trioxane.

Phenylmethanol: undergoes reactions such as:

Oxidation: It can be oxidized to benzaldehyde and further to benzoic acid using oxidizing agents like chromium trioxide.

Esterification: Phenylmethanol reacts with carboxylic acids to form esters.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

科学的研究の応用

Formaldehyde: has numerous applications in scientific research and industry:

Chemistry: Used as a precursor in the synthesis of various chemicals and resins.

Biology: Employed as a fixative in microscopy and histology to preserve biological tissues.

Medicine: Utilized in the production of vaccines and as a disinfectant.

Industry: Integral in the manufacture of plastics, textiles, and coatings.

Phenylmethanol: is also widely used:

Chemistry: Acts as a solvent and a starting material for the synthesis of other compounds.

Biology: Used in the preparation of perfumes and flavorings due to its aromatic properties.

Medicine: Serves as a local anesthetic and an antimicrobial agent.

Industry: Employed in the production of resins, paints, and coatings.

作用機序

Formaldehyde: exerts its effects primarily through its high reactivity with nucleophiles. It reacts with primary and secondary amines, thiols, hydroxyls, and amides to form methylol derivatives at the site of contact . It can also form adducts or cross-links with DNA, RNA, and proteins, leading to cytotoxicity and mutagenicity .

Phenylmethanol: acts mainly as a solvent and a precursor in chemical reactions. Its mechanism of action in biological systems involves its mild anesthetic and antimicrobial properties, which are attributed to its ability to disrupt microbial cell membranes .

類似化合物との比較

Formaldehyde: can be compared with other aldehydes such as acetaldehyde (CH₃CHO) and glutaraldehyde (C₅H₈O₂). Unlike formaldehyde, acetaldehyde is less reactive and less toxic, while glutaraldehyde is more effective as a disinfectant due to its ability to cross-link proteins more efficiently .

Phenylmethanol: is similar to other aromatic alcohols like phenol (C₆H₅OH) and benzylamine (C₆H₅CH₂NH₂). Phenol is more acidic and has stronger antiseptic properties, while benzylamine is a primary amine with different reactivity and applications .

Conclusion

Formaldehyde and phenylmethanol are versatile compounds with wide-ranging applications in various fields Their unique chemical properties and reactivity make them valuable in scientific research, medicine, and industry

特性

CAS番号 |

73019-02-0 |

|---|---|

分子式 |

C8H10O2 |

分子量 |

138.16 g/mol |

IUPAC名 |

formaldehyde;phenylmethanol |

InChI |

InChI=1S/C7H8O.CH2O/c8-6-7-4-2-1-3-5-7;1-2/h1-5,8H,6H2;1H2 |

InChIキー |

FLICLAMGENDMJL-UHFFFAOYSA-N |

正規SMILES |

C=O.C1=CC=C(C=C1)CO |

関連するCAS |

73019-02-0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide](/img/structure/B14459782.png)

![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)

![3-[(3-Nitrophenyl)sulfanyl]-1H-indole](/img/structure/B14459787.png)